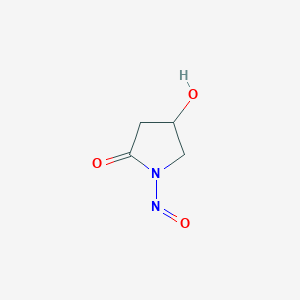
25-Hydroxy-cholesterol 3-Sulfate Ester Sodium Salt-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25-Hydroxy-cholesterol 3-Sulfate Ester Sodium Salt-d6 is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of 25-hydroxycholesterol, which is a naturally occurring oxysterol involved in lipid metabolism and inflammatory responses .
Vorbereitungsmethoden
The synthesis of 25-Hydroxy-cholesterol 3-Sulfate Ester Sodium Salt-d6 involves several steps. The primary synthetic route includes the sulfation of 25-hydroxycholesterol followed by the esterification with sodium salt. The reaction conditions typically involve the use of sulfur trioxide-pyridine complex in anhydrous conditions to achieve sulfation . Industrial production methods are similar but scaled up to accommodate larger quantities and ensure purity and consistency.
Analyse Chemischer Reaktionen
25-Hydroxy-cholesterol 3-Sulfate Ester Sodium Salt-d6 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxysterol derivatives.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfate ester group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
25-Hydroxy-cholesterol 3-Sulfate Ester Sodium Salt-d6 is widely used in scientific research, including:
Wirkmechanismus
The compound exerts its effects primarily through the activation of nuclear receptors such as liver X receptor and peroxisome proliferator-activated receptor gamma. These receptors regulate the expression of genes involved in lipid metabolism and inflammatory responses . The compound also influences the sterol regulatory element-binding protein pathway, which is crucial for cholesterol homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other oxysterol sulfates like 24(S)-hydroxycholesterol sulfate and 27-hydroxycholesterol sulfate. Compared to these, 25-Hydroxy-cholesterol 3-Sulfate Ester Sodium Salt-d6 is unique due to its specific labeling with deuterium, which makes it particularly useful in isotope dilution mass spectrometry . This labeling provides more accurate quantification in analytical applications.
Eigenschaften
Molekularformel |
C27H45NaO5S |
|---|---|
Molekulargewicht |
510.7 g/mol |
IUPAC-Name |
sodium;[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C27H46O5S.Na/c1-18(7-6-14-25(2,3)28)22-10-11-23-21-9-8-19-17-20(32-33(29,30)31)12-15-26(19,4)24(21)13-16-27(22,23)5;/h8,18,20-24,28H,6-7,9-17H2,1-5H3,(H,29,30,31);/q;+1/p-1/t18-,20+,21+,22-,23+,24+,26+,27-;/m1./s1/i2D3,3D3; |
InChI-Schlüssel |
OEGAOHNRCSZIRO-PHEQWNAKSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C)(C([2H])([2H])[2H])O.[Na+] |
Kanonische SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




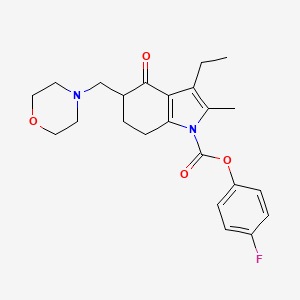
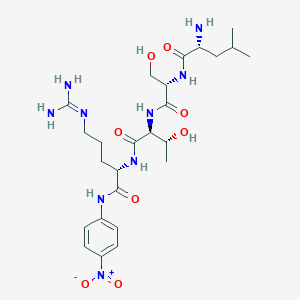
![2-[[[3-[2-(Tetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)hydrazinyl]phenyl]sulfonyl]amino]benzoic Acid](/img/structure/B13840184.png)


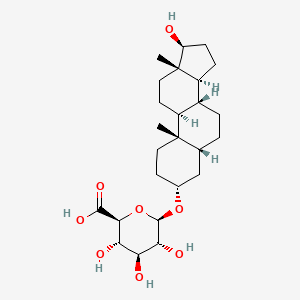
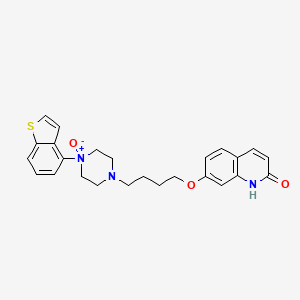
![N-[1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide](/img/structure/B13840206.png)
![5-(7-Methyl-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B13840208.png)

![6,7-dimethoxy-3-[(5R)-4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13840238.png)
